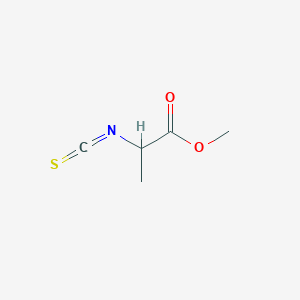

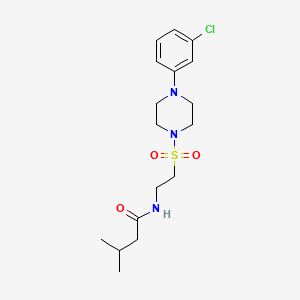

![molecular formula C13H12N2OS B2380914 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803582-68-4](/img/structure/B2380914.png)

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

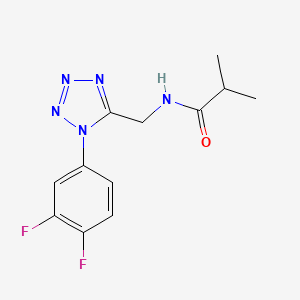

This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a cyclopenta[b]thiophen ring (a five-membered ring with four carbon atoms and one sulfur atom). The pyridine ring is attached to the cyclopenta[b]thiophen ring via a carbonyl group (C=O), and there is an amine group (NH2) attached to the cyclopenta[b]thiophen ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-rich nature of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring could potentially have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and functional groups. For example, it might have a relatively high melting point due to the stability of the aromatic rings. The presence of the polar carbonyl and amine groups could make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound and its derivatives are involved in the synthesis of various heterocyclic compounds. For instance, Wright and Brabander (1971) discuss the preparation of derivatives of 3-chlorobenzo[b] thiophene-2-carbonyl chloride, which are easily converted to corresponding acids, esters, and amines, highlighting the versatility of these compounds in chemical synthesis (Wright & Brabander, 1971).

Biological Activities

- Some derivatives of this compound have been found to exhibit antimicrobial activity. For example, Naganagowda and Petsom (2011) describe the synthesis of various 3-substituted quinazolinones, derived from 3-chloro-1-benzothiophene-2-carbonylchloride, and their screening for antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Anticonvulsant and CNS Activities

- Derivatives of this compound have been tested for anticonvulsant, behavioral, and CNS antidepressant activities. El-Sharkawy (2012) discusses the synthesis of various heterocyclic compounds from the cyclopenta[b]thiophene derivative, which were then tested for these activities (El-Sharkawy, 2012).

Material Science Applications

- The compound's derivatives are also explored in material science. For example, Devaine-Pressing et al. (2015) discuss the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the potential of these compounds in polymer chemistry (Devaine-Pressing et al., 2015).

Wirkmechanismus

Target of Action

The compound “3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . The compound’s interaction with its targets would result in changes in the target’s function, potentially leading to the observed pharmacological effects.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.

Zukünftige Richtungen

The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. For instance, researchers might investigate more efficient synthesis methods, study its reactivity in more detail, or explore its potential use in pharmaceuticals or materials science .

Eigenschaften

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13-11(9-4-1-5-10(9)17-13)12(16)8-3-2-6-15-7-8/h2-3,6-7H,1,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVWIZPBTMVTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CN=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

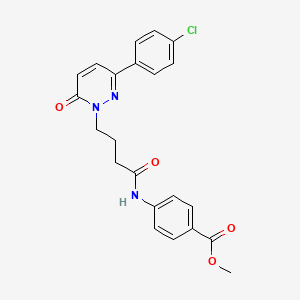

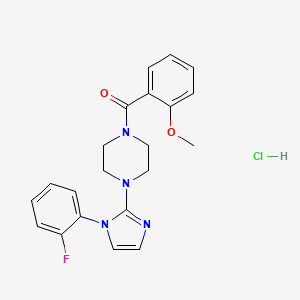

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)

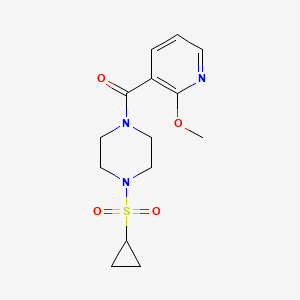

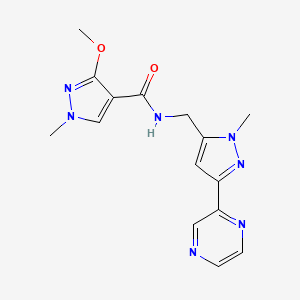

![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)

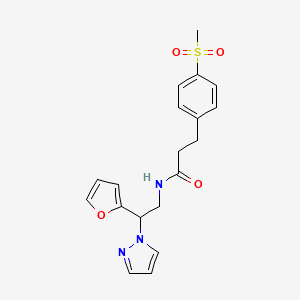

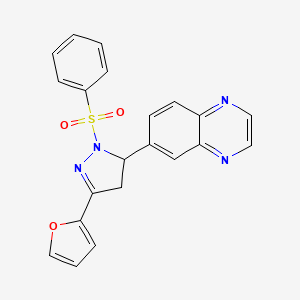

![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)

![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)